5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol
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Overview
Description
5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol is an organic compound with a complex structure that includes both a sulfonamide group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-N,N-Dimethylsulfamoylphenylboronic acid with a suitable formylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(4-N,N-Dimethylsulfamoylphenyl)-2-carboxyphenol.
Reduction: 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxyphenol.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(dimethylsulfamoyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a formyl group.
4-(N,N-Dimethylsulfamoyl)phenylboronic acid: Contains a boronic acid group instead of a formyl group.
Uniqueness
5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol is unique due to the presence of both a sulfonamide and a formyl group in its structure.
Properties
IUPAC Name |
4-(4-formyl-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-7-5-11(6-8-14)12-3-4-13(10-17)15(18)9-12/h3-10,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSALUKCYDFLEDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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